![molecular formula C10H14N2O B15309763 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is a compound characterized by its unique bicyclic structure. This compound is part of the oxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The oxazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups onto the oxazole ring.
Scientific Research Applications
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Known for its use in organic synthesis and as a precursor for other compounds.
Bicyclo[2.2.1]heptan-2-one: Utilized in the synthesis of various organic molecules and materials.
3-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
Uniqueness
5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is unique due to its specific bicyclic structure combined with the oxazole ring. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-5-9(13-12-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H2,11,12) |
InChI Key |
CMYOWZMXAYNFES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C3=CC(=NO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


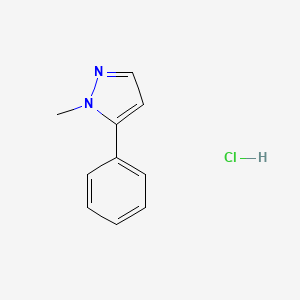
![3-(2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazol-5-yl)propanoicacid](/img/structure/B15309694.png)
amine hydrochloride](/img/structure/B15309705.png)
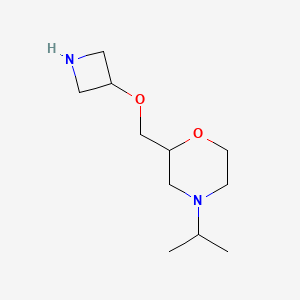
![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)

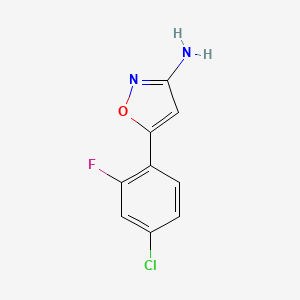
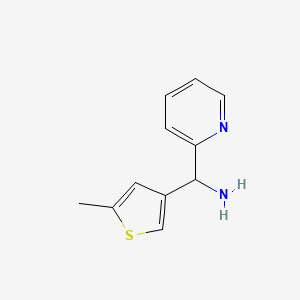
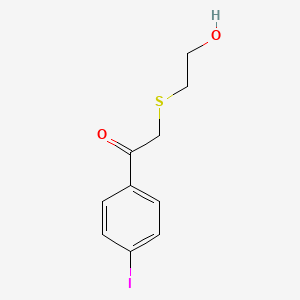

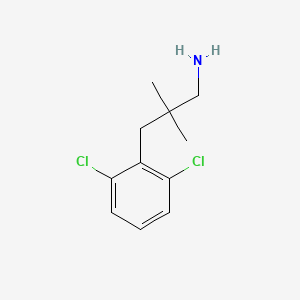
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)


